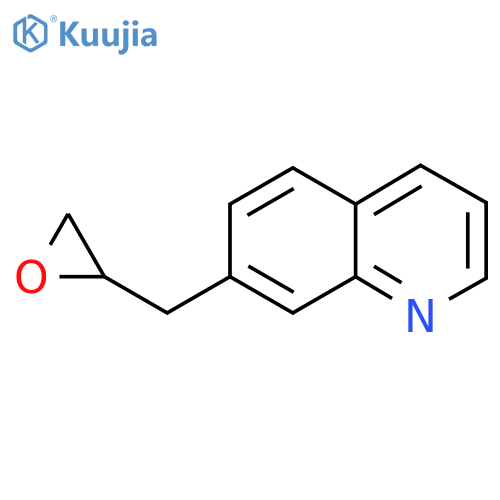

Cas no 1545424-45-0 (7-(oxiran-2-yl)methylquinoline)

7-(oxiran-2-yl)methylquinoline 化学的及び物理的性質

名前と識別子

-

- EN300-1853897

- 1545424-45-0

- 7-[(oxiran-2-yl)methyl]quinoline

- 7-(oxiran-2-yl)methylquinoline

-

- インチ: 1S/C12H11NO/c1-2-10-4-3-9(6-11-8-14-11)7-12(10)13-5-1/h1-5,7,11H,6,8H2

- InChIKey: FLJPAYULXCSOQK-UHFFFAOYSA-N

- ほほえんだ: O1CC1CC1C=CC2=CC=CN=C2C=1

計算された属性

- せいみつぶんしりょう: 185.084063974g/mol

- どういたいしつりょう: 185.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 25.4Ų

7-(oxiran-2-yl)methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853897-2.5g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1853897-10.0g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1853897-1g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1853897-10g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1853897-1.0g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1853897-5.0g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1853897-0.5g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1853897-0.1g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1853897-5g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1853897-0.25g |

7-[(oxiran-2-yl)methyl]quinoline |

1545424-45-0 | 0.25g |

$774.0 | 2023-09-18 |

7-(oxiran-2-yl)methylquinoline 関連文献

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

7-(oxiran-2-yl)methylquinolineに関する追加情報

3,4-Dihydro-2H-pyran-2-one (DHP) and Its Derivatives: Structure, Applications, and Recent Advances

3,4-Dihydro-2H-pyran-2-one (DHP), a six-membered cyclic ether with a carbonyl group, is a versatile compound in organic chemistry. Its structure features a pyran ring with an oxygen atom and a ketone group. DHP derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional group versatility.

Key Structural Features: The DHP core consists of a six-membered ring with oxygen at position 2 and a carbonyl group at position 4. The molecule exhibits planar geometry, enabling participation in various reactions like nucleophilic attacks and electrophilic substitutions. The synthesis of DHP derivatives often involves cyclization reactions, such as the Prilezhaev reaction or Biginelli-type condensations.

Applications: DHP derivatives are critical in drug development, particularly in antimicrobial agents and anti-inflammatory drugs. For example, the compound 2-(4-hydroxyphenyl)propan-1-one (a DHP derivative) is a precursor to paracetamol, a widely used analgesic. In materials science, DHP-based polymers are employed in biodegradable plastics and coatings.

Recent Advances: Recent studies have focused on green synthesis methods for DHP derivatives, utilizing enzymatic catalysis and solvent-free conditions to reduce environmental impact. Additionally, computational modeling has been employed to predict the reactivity of DHP derivatives in drug-target interactions, accelerating the discovery of new therapeutics.

Challenges and Opportunities: Despite its utility, DHP derivatives face challenges in selective functionalization and stability under harsh conditions. Ongoing research aims to address these through metallorganic catalysis and click chemistry approaches, paving the way for more efficient and sustainable applications.

1545424-45-0 (7-(oxiran-2-yl)methylquinoline) 関連製品

- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)

- 107836-75-9(4,6-dichloropyridine-3-carbonyl chloride)

- 2034430-80-1(1,6-dimethyl-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one)

- 2137987-90-5(3-aminodecanoic acid, trifluoroacetic acid)

- 27230-42-8(6-Hydroxyquinoline-5-carboxylic acid)

- 2171875-69-5(4-cyclobutyl-3-hydroxybutanoic acid)

- 419557-33-8(2-(3-bromophenyl)imidazo1,2-apyridine)

- 1806556-67-1(1-Bromo-1-(4-ethyl-2-nitrophenyl)propan-2-one)

- 2172140-78-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid)

- 2763781-00-4(methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride)